molecular formula C11H10N2 B021446 2-Pyridin-4-yl-phenylamine CAS No. 106047-18-1

2-Pyridin-4-yl-phenylamine

Cat. No.: B021446
CAS No.: 106047-18-1
M. Wt: 170.21 g/mol
InChI Key: ODRIUFNOBKDEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)aniline: is an organic compound with the molecular formula C11H10N2. It consists of a pyridine ring attached to an aniline moiety at the 4-position.

Safety and Hazards

“2-(Pyridin-4-yl)aniline” is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of “2-(Pyridin-4-yl)aniline” research could involve exploring its potential applications in medicinal chemistry. For instance, it could be used to design new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)aniline typically involves the coupling of pyridine derivatives with aniline. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids . Another method involves the direct amination of pyridine derivatives using amines under catalytic conditions .

Industrial Production Methods: Industrial production of 2-(Pyridin-4-yl)aniline may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-4-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIUFNOBKDEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543422
Record name 2-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-18-1
Record name 2-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106047-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask was added a solution of 4-(2-nitrophenyl)-pyridine (Step a) (7.1 g, 36 mmol) in MeOH (300 mL). The solution was treated dropwise with concd HCl (6.7 mL, 84 mmol) and purged with N2. Pd/C (10%, Aldrich) (2.5 g) was added, H2 was introduced and the suspension was magnetically stirred under atmospheric H2 pressure for 15 h at 25° C. The suspension was purged with N2, filtered through Celite® (Aldrich) (25 g) and the filter cake was washed with MeOH (400 mL). The filtrate was concentrated in vacuo to a yellow powder which was partitioned between EtOAc (200 mL) and 1 N NaOH (100 mL). The organic layer was washed with water (100 mL), satd NaCl (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound as a viscous yellow oil which solidified upon standing (6.0 g). MP 81-83° C. MS (ESI, pos. ion) m/z: 171 (M+1); (ESI, neg. ion) m/z: 169 (M−1). Calc'd for C11H10N2: 170.21.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-4-yl-phenylamine
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-yl-phenylamine
Reactant of Route 3
Reactant of Route 3
2-Pyridin-4-yl-phenylamine
Reactant of Route 4
Reactant of Route 4
2-Pyridin-4-yl-phenylamine
Reactant of Route 5
Reactant of Route 5
2-Pyridin-4-yl-phenylamine
Reactant of Route 6
Reactant of Route 6
2-Pyridin-4-yl-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.